3-nitro-4-phenylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide
Description
Properties
IUPAC Name |
3-nitro-4-phenylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O3S/c21-20(22,23)14-5-4-6-15(12-14)24-19(26)13-9-10-18(17(11-13)25(27)28)29-16-7-2-1-3-8-16/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLHWKYSVFODE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Direct Amide Coupling Using Carboxylic Acid and Amine
The most straightforward approach involves coupling 3-nitro-4-phenylsulfanylbenzoic acid with 3-(trifluoromethyl)aniline. This method leverages phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to activate the carboxylic acid as an acyl chloride, followed by nucleophilic attack by the amine.
Reaction Scheme:
Acid Chloride Formation :
$$ \text{3-Nitro-4-phenylsulfanylbenzoic acid} + \text{SOCl}2 \rightarrow \text{3-Nitro-4-phenylsulfanylbenzoyl chloride} + \text{HCl} + \text{SO}2 $$Amide Bond Formation :
$$ \text{3-Nitro-4-phenylsulfanylbenzoyl chloride} + \text{3-(Trifluoromethyl)aniline} \rightarrow \text{Target Compound} + \text{HCl} $$
Optimization Insights :
- Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) improves yields (70–85%) by minimizing hydrolysis.
- Catalyst : Triethylamine (TEA) neutralizes HCl, driving the reaction to completion.
Table 1: Representative Conditions for Direct Amide Coupling
| Starting Acid | Amine | Activator | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Nitro-4-phenylsulfanylbenzoic acid | 3-(Trifluoromethyl)aniline | SOCl₂ | DCM | 78 |
Alternative Methods Involving Sulfur Nucleophiles
The phenylsulfanyl group can be introduced via nucleophilic aromatic substitution (SₙAr) on a pre-formed nitrobenzamide intermediate.
Reaction Protocol:
Synthesis of 3-Nitro-4-fluorobenzamide :
Fluorination of 3-nitrobenzamide using Selectfluor® yields the fluoro intermediate.Thiolation with Thiophenol :
$$ \text{3-Nitro-4-fluorobenzamide} + \text{PhSH} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-Nitro-4-phenylsulfanylbenzamide} + \text{HF} $$
Critical Parameters :
- Base : Potassium carbonate (K₂CO₃) deprotonates thiophenol, enhancing nucleophilicity.
- Solvent : Dimethylformamide (DMF) facilitates polar transition states.
Table 2: Thiolation Reaction Optimization
| Substrate | Thiol | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Nitro-4-fluorobenzamide | Thiophenol | K₂CO₃ | DMF | 65 |
Optimization of Reaction Conditions
Analytical Characterization
Spectroscopic Validation
Crystallographic Studies
Single-crystal X-ray diffraction (SCXRD) confirms the planar benzamide core and dihedral angles between substituents (e.g., 85° between phenylsulfanyl and benzamide planes).
Table 3: Crystallographic Data for 3-Nitro-4-Phenylsulfanyl-N-[3-(Trifluoromethyl)Phenyl]Benzamide
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.0209 |
| b (Å) | 14.5364 |
| c (Å) | 25.0008 |
| β (°) | 90.0 |
| Volume (ų) | 2915.6 |
| Z | 4 |
| Reference |
Biological Activity
3-Nitro-4-phenylsulfanyl-N-[3-(trifluoromethyl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its effects, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H8F3N2O3S
- Molecular Weight : 350.28 g/mol
- IUPAC Name : 3-nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antidepressant Effects : Compounds containing trifluoromethyl groups have been associated with antidepressant-like effects in various studies. For instance, a related compound demonstrated modulation of serotonergic systems, which is crucial for developing new antidepressants .
- Antiviral Properties : Some derivatives of similar structures have shown antiviral activity against various viruses, suggesting potential applications in treating viral infections .
The biological activity of this compound may involve several mechanisms:
- Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors (5-HT1A and 5-HT3), which are critical in mood regulation and could explain potential antidepressant properties .
- Inhibition of Viral Replication : Structural analogs have been reported to inhibit RNA-dependent RNA polymerases, which are essential for viral replication, thereby showcasing antiviral potential .
Table 1: Summary of Biological Activities
Case Study: Antidepressant-Like Effects
In a study evaluating the antidepressant-like effects of a related compound (N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide), researchers found significant behavioral improvements in mice subjected to Forced Swim Tests (FST) and Tail Suspension Tests (TST). The study highlighted the involvement of serotonergic receptors, particularly 5-HT1A and 5-HT3, while noting low acute toxicity levels in test subjects .
Case Study: Antiviral Efficacy
Another study focused on compounds with similar structures demonstrated effective antiviral properties against the hepatitis C virus (HCV). The derivatives exhibited low IC50 values, indicating potent inhibition of viral replication pathways. This suggests that further exploration into the antiviral capabilities of this compound could be warranted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared functional groups or scaffold modifications. Below is a detailed comparison:
Substituent-Based Analogues
Key Observations:
Trifluoromethyl Phenyl Group : Present in both the target compound and flutolanil, this group enhances metabolic stability and lipophilicity, critical for membrane penetration in agrochemicals .
Sulfur-Containing Groups :
- The target compound’s phenylsulfanyl group may offer moderate oxidation resistance compared to the sulfonyl group in CymitQuimica’s analog, which could increase acidity and hydrogen-bonding capacity .
- The sulfamoyl-thiazole in CAS 89565-47-9 introduces heterocyclic diversity, likely targeting enzymes like kinases or proteases .
Methodological Insights for Structural Comparison
The Mercury CSD 2.0 software () enables advanced crystallographic comparisons, such as:
- Packing Similarity : Assessing how trifluoromethyl or sulfanyl groups influence crystal packing vs. analogs.
- Intermolecular Interactions : Identifying hydrogen-bonding or π-stacking patterns mediated by nitro or phenyl groups.
Hypothesized Structure-Activity Relationships (SAR)
- Bioactivity : Flutolanil’s fungicidal activity suggests that the trifluoromethylbenzamide scaffold is agriculturally viable. The target compound’s phenylsulfanyl group might alter target specificity compared to flutolanil’s alkoxy group .
- Solubility : The sulfanyl group in the target compound may improve lipid solubility relative to the sulfamoyl group in CAS 89565-47-9, affecting bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
